Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
CAS No.: 1363382-19-7
Cat. No.: VC2579884
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363382-19-7 |
|---|---|
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| IUPAC Name | tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate |
| Standard InChI | InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-7-14(10-16)6-4-5-11(15)9-14/h11H,4-10,15H2,1-3H3 |
| Standard InChI Key | VFQDVULOICIHJT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)N |
Introduction
Chemical Properties and Structure
Basic Identification
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is identified by the CAS number 1363382-19-7 . It has a molecular formula of C14H26N2O2 and a molecular weight of 254.37 g/mol . The compound is characterized by its spirocyclic structure, where two rings are connected through a single atom. This unique structural arrangement contributes to its specific chemical behavior and potential applications.
Structural Characteristics
The compound features a distinctive spirocyclic framework incorporating both amino and carboxylate functional groups . The presence of the tert-butyl group (1,1-dimethylethyl) contributes to its steric bulk, influencing its solubility and interactions with other molecules . The spiro structure imparts unique conformational properties that affect how the molecule interacts with biological targets .
Chemical Identifiers
Table 1 presents the key chemical identifiers for Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate:
Synthesis Methods
Laboratory Synthesis
Chemical Reactions
Reactivity Profile
As a compound containing both amino and carboxylate functional groups, tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate can participate in various chemical reactions. The amino group (-NH2) can act as a nucleophile in substitution reactions, while the carboxylate group can undergo various transformations .
Types of Reactions
The compound can potentially undergo several types of reactions, including:
-
Oxidation reactions: Using oxidizing agents such as hydrogen peroxide or potassium permanganate
-
Reduction reactions: Using reducing agents such as lithium aluminum hydride or sodium borohydride
-
Substitution reactions: Where functional groups are replaced by other groups, often involving halogens and nucleophiles
Applications in Research and Development
Medicinal Chemistry Applications
In medicinal chemistry, tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate is explored for its potential as a building block in drug design. Its structural features allow for the creation of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators. The compound's unique spirocyclic structure makes it valuable in the development of new chemical entities for pharmaceutical applications .
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of various organic compounds. Its distinctive structural characteristics make it useful for creating complex molecular architectures with potential applications in different fields of chemistry.
Industry Applications
The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications. Additionally, it may find use in the creation of specialized chemical products where its unique structure provides specific advantageous properties.
Comparison with Similar Compounds
Related Spirocyclic Compounds
Several compounds share similarities with tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, including:
-
Tert-butyl 2-azaspiro[4.5]decan-7-ylcarbamate (CAS: 1363381-13-8)
-
Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1363381-69-4)
-
Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate (CAS: 1638759-80-4)
Comparative Properties
Table 2 provides a comparison of properties between tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate and related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate | 1363382-19-7 | C14H26N2O2 | 254.37 | 7-amino group, 2-carboxylate group in [4.5] system |
| Tert-butyl 2-azaspiro[4.5]decan-7-ylcarbamate | 1363381-13-8 | C14H26N2O2 | 254.37 | 7-ylcarbamate group in [4.5] system |
| Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate | 1363381-69-4 | C13H24N2O2 | 240.35 | 2-amino group, 6-carboxylate group in [3.5] system |
| Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate | 1638759-80-4 | C14H26N2O2 | 254.37 | 2-amino group, 7-carboxylate group in [4.5] system |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume